molecular formula C21H17BrN6O2 B2610792 9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921512-99-4

9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2610792
CAS RN: 921512-99-4
M. Wt: 465.311
InChI Key: JKUUWVHFRVDOLA-UHFFFAOYSA-N
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Description

The compound “9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a heterocyclic compound . Heterocyclic compounds are a rich source of active functional molecules with diverse biological functions .


Synthesis Analysis

The synthesis of similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . In some cases, after cyclization, the protecting group was removed by hydrogenation on Pd/C .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their in vitro anti-proliferative activity against various human cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and U-87MG (glioblastoma). Certain derivatives exhibited potent activity, with IC50 values comparable to standard drugs like doxorubicin, indicating their potential as anticancer agents. Additionally, molecular docking studies complemented these findings, suggesting a promising avenue for the development of new anticancer therapeutics (E. Ramya Sucharitha et al., 2021).

Anti-HIV and Antimicrobial Activities

Further studies explored the synthesis of new triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities. Certain compounds displayed moderate anti-HIV-1 activity and showed considerable antimicrobial properties against pathogens like P. aeruginosa and S. aureus, highlighting their potential as multifunctional agents in treating a variety of infectious diseases (F. Ashour et al., 2012).

Green Chemistry Approaches

In an environmentally friendly approach, novel synthesis methods for related compounds have been developed using one-pot condensation processes. These methods are based on green chemistry principles, avoiding the use of harmful solvents and catalysts, which not only simplifies the synthesis process but also reduces the environmental impact (B. Karami et al., 2015).

Antibacterial Evaluation

Compounds containing the triazolo[4,3-e]purine moiety have been synthesized and screened for antibacterial activity. The studies found that certain derivatives exhibit antibacterial effects, providing a basis for the development of new antibacterial agents. This highlights the compound's potential role in addressing the growing concern of antibiotic resistance (S. Govori, 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown significant biological activity. For instance, pyrazoles and their derivatives have confirmed biological as well as pharmacological activities .

properties

IUPAC Name

5-benzyl-8-(4-bromophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O2/c1-25-18-16(19(29)26(2)21(25)30)27(12-13-6-4-3-5-7-13)20-24-23-17(28(18)20)14-8-10-15(22)11-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUUWVHFRVDOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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